molecular formula C7H4BCl2NO2 B8206363 (2,3-Dichloro-4-cyanophenyl)boronic acid

(2,3-Dichloro-4-cyanophenyl)boronic acid

Cat. No.: B8206363
M. Wt: 215.83 g/mol
InChI Key: VQETUSSHOFBGDO-UHFFFAOYSA-N
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Description

(2,3-Dichloro-4-cyanophenyl)boronic acid is a multifunctional aryl boronic acid derivative that serves as a high-value building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its molecular structure incorporates both a boronic acid group, which facilitates cross-coupling reactions, and a nitrile group, which is a key precursor to other valuable functional groups such as amines, amides, aldehydes, ketones, and carboxylic acids . The presence of chlorine substituents further enhances its reactivity, making it a versatile intermediate for constructing complex molecules. Aryl nitriles are privileged skeletons found in a wide array of pharmaceuticals, agrochemicals, dyes, and natural products . This compound is especially valuable in palladium-catalyzed deborylative cyanation and cross-coupling reactions, enabling the efficient synthesis of biaryl structures commonly found in active pharmaceutical ingredients (APIs) . Furthermore, the nitrile functional group is structurally related to thiocyanate and selenocyanate moieties, which are themselves significant in medicinal chemistry due to notable biological activities, including anti-cancer and chemopreventive properties . The integration of these features makes this boronic acid a critical reagent for drug discovery and materials science. As a solid, this compound should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled . Precautions for safe handling include wearing protective gloves, protective clothing, and eye protection, and ensuring procedures are conducted in a well-ventilated place to avoid the formation of dust and aerosols . Store the container tightly closed in a dry, cool, and well-ventilated place . This product is intended for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2,3-dichloro-4-cyanophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BCl2NO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQETUSSHOFBGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C#N)Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BCl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.83 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dichloro 4 Cyanophenyl Boronic Acid and Its Derivatives

Direct Borylation Strategies for Aryl Halides Bearing Dichloro and Cyano Functionalities

Direct borylation methods offer a straightforward route to (2,3-dichloro-4-cyanophenyl)boronic acid from corresponding aryl halides. These strategies rely on transition-metal-catalyzed processes that facilitate the formation of a carbon-boron bond.

Palladium-Catalyzed Borylation (e.g., Suzuki-Miyaura type, Buchwald-Hartwig type)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for the formation of arylboronic acids. The Miyaura borylation, a variant of the renowned Suzuki-Miyaura coupling, is particularly relevant. This reaction typically involves the coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and can influence the reaction's tolerance to various functional groups.

A general approach for the synthesis of arylboronic acids from aryl chlorides involves a palladium-catalyzed reaction with tetrahydroxydiboron (B82485) [B₂(OH)₄]. This method is advantageous as it often employs air-stable reagents and can be performed without the need for strictly anhydrous conditions. The resulting boronic acid can then be converted in situ to more stable derivatives like trifluoroborates or boronate esters.

Catalyst SystemLigandBaseBoron SourceSolventTemperature (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄B₂pin₂Dioxane80-100Moderate to High
PdCl₂(dppf)dppfKOAcB₂pin₂Toluene80-110Good
[Pd(dba)₂]/LBuchwald-typeNaOtBuHBpinTHFRoom Temp - 80Variable

This table represents typical conditions for palladium-catalyzed borylation reactions and yields can vary based on the specific substrate and reaction optimization.

The Buchwald-Hartwig amination, while primarily known for C-N bond formation, has influenced the development of highly active palladium catalyst systems that are also effective for C-B bond formation. The use of sterically hindered and electron-rich phosphine (B1218219) ligands, a hallmark of Buchwald-Hartwig chemistry, can enhance the catalytic activity in borylation reactions, particularly with less reactive aryl chlorides.

Iridium-Catalyzed C–H Borylation Approaches

Iridium-catalyzed C–H borylation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This method typically employs an iridium catalyst, a borylating agent like B₂pin₂, and a ligand, often a bipyridine derivative. The regioselectivity of the borylation is primarily governed by steric factors, with the boryl group being introduced at the least hindered position on the aromatic ring.

For a substrate like 1,2-dichlorobenzonitrile, iridium-catalyzed C-H borylation would likely lead to a mixture of isomers, and directing the borylation to the desired position can be challenging without the presence of a directing group. The electronic effects of the chloro and cyano substituents also play a role in influencing the site of borylation.

Lithium-Halogen Exchange Followed by Borylation

Lithium-halogen exchange is a classic and effective method for the preparation of organolithium reagents from aryl halides. This reaction is typically very fast and can be performed at low temperatures to avoid side reactions. The resulting aryllithium species is a potent nucleophile that can readily react with a boron electrophile, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), to form a boronate ester. Subsequent hydrolysis of the boronate ester furnishes the desired boronic acid.

For the synthesis of (2,3-dichloro-4-cyanophenyl)boronic acid, a suitable starting material would be an aryl halide with a bromine or iodine atom at the desired position for lithiation, as the C-Cl bond is generally less reactive towards lithium-halogen exchange. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures ranging from -78 °C to -100 °C.

Aryl HalideOrganolithium ReagentBoron ElectrophileSolventTemperature (°C)
1-Bromo-2,3-dichloro-4-cyanobenzenen-BuLi or t-BuLiB(OiPr)₃THF-78
1-Iodo-2,3-dichloro-4-cyanobenzenen-BuLi or t-BuLiB(OMe)₃Diethyl Ether-78

This table outlines the general components for a lithium-halogen exchange followed by borylation. The success of this method is highly dependent on the stability of the organolithium intermediate.

Functional Group Interconversions Leading to (2,3-Dichloro-4-cyanophenyl)boronic Acid

An alternative synthetic strategy involves the transformation of other functional groups on the aromatic ring into a boronic acid.

Conversion of Other Organometallics or Aryl Halides to Boronic Acids

This subsection largely overlaps with the direct borylation strategies discussed previously, as the conversion of aryl halides to boronic acids is a primary example of such a transformation. Similarly, other organometallic species, such as organozinc or organotin compounds, can be converted to boronic acids through transmetalation with a boron halide or alkoxide. However, these methods are often less direct than the palladium-catalyzed borylations.

Preparation of Boronic Acid Derivatives

Boronic acids can be readily converted into various derivatives, such as boronate esters, which often exhibit enhanced stability and are more amenable to purification by chromatography. A common method for the preparation of boronate esters is the reaction of the boronic acid with a diol, such as pinacol (B44631) or neopentyl glycol, often with the removal of water to drive the reaction to completion. For instance, a patent describes the preparation of 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (B44825) from 2-cyanophenylboronic acid and 1,3-propanediol.

These derivatives are not only important for purification and stability but are also widely used in cross-coupling reactions. The formation of these esters is typically a straightforward process.

Boronic AcidDiolSolventConditions
(2,3-Dichloro-4-cyanophenyl)boronic acidPinacolTolueneAzeotropic removal of water
(2,3-Dichloro-4-cyanophenyl)boronic acidNeopentyl GlycolHexaneStirring at room temperature
(2,3-Dichloro-4-cyanophenyl)boronic acid1,3-PropanediolDichloromethaneStirring at room temperature

This table provides examples of common methods for the preparation of boronic acid esters.

Synthesis of Pinacol Boronate Esters from (2,3-Dichloro-4-cyanophenyl)boronic Acid

Pinacol boronate esters are one of the most widely used protected forms of boronic acids due to their enhanced stability towards hydrolysis, deboronation, and oxidation compared to the free boronic acid. digitellinc.comchem-station.com While stable enough for purification by column chromatography, they remain sufficiently reactive to be used directly in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. chem-station.com

The synthesis of the pinacol boronate ester of (2,3-dichloro-4-cyanophenyl)boronic acid typically involves the direct esterification of the boronic acid with pinacol. This reaction is generally carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at room temperature. orgsyn.orgescholarship.org To drive the equilibrium towards the product, a dehydrating agent like magnesium sulfate (B86663) is often added to remove the water formed during the reaction. orgsyn.org

A general procedure is as follows: (2,3-dichloro-4-cyanophenyl)boronic acid and an equimolar amount of pinacol are suspended in a suitable solvent (e.g., diethyl ether). orgsyn.org An excess of a drying agent, such as magnesium sulfate, is added, and the mixture is stirred under an inert atmosphere (e.g., argon) for a period of time, typically 24 hours, until the reaction is complete. orgsyn.org The solid drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude pinacol boronate ester. orgsyn.org The product can then be purified using techniques described in section 2.4.

Reactants Reagents/Solvents Conditions Product
(2,3-Dichloro-4-cyanophenyl)boronic acidPinacol, Magnesium Sulfate, Diethyl EtherRoom temperature, Inert atmosphere, 24 h(2,3-Dichloro-4-cyanophenyl)boronic acid pinacol ester

This is an interactive data table based on the general synthesis of pinacol boronate esters.

The stability of pinacol esters can sometimes make their hydrolysis back to the free boronic acid challenging. chem-station.com This is a consideration when the free boronic acid is required for subsequent reactions. digitellinc.com

Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronate Esters from (2,3-Dichloro-4-cyanophenyl)boronic Acid

N-Methyliminodiacetic acid (MIDA) boronate esters have emerged as exceptionally stable surrogates for boronic acids, offering significant advantages in multi-step synthesis. nih.govuit.no MIDA boronates are typically free-flowing, monomeric, crystalline solids that are stable to air and moisture, and can be purified by silica (B1680970) gel chromatography. nih.govuit.no This high degree of stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the boronic acid moiety. orgsyn.org

The synthesis of the MIDA boronate ester from (2,3-dichloro-4-cyanophenyl)boronic acid can be achieved by reacting the boronic acid with N-methyliminodiacetic acid. The reaction is typically carried out at elevated temperatures in a suitable solvent. One established method involves the direct transligation of trialkoxyborate salts with MIDA at elevated temperatures. nih.govresearchgate.net

A general protocol for the formation of MIDA boronates involves heating a mixture of the boronic acid and N-methyliminodiacetic acid in a solvent, often with azeotropic removal of water. The MIDA ligand, being non-toxic and biodegradable, is an attractive reagent for these transformations. orgsyn.org

Deprotection of MIDA boronates to regenerate the free boronic acid can be readily achieved under mild aqueous basic conditions, such as with sodium hydroxide (B78521) or even saturated sodium bicarbonate in methanol. orgsyn.org This facile deprotection under specific conditions provides an orthogonal protecting group strategy in complex synthetic sequences. grillolabuc.com

Reactants Reagents/Solvents Conditions Product
(2,3-Dichloro-4-cyanophenyl)boronic acidN-Methyliminodiacetic acid (MIDA)Elevated temperature(2,3-Dichloro-4-cyanophenyl)boronic acid MIDA ester

This is an interactive data table based on the general synthesis of MIDA boronate esters.

Formation of Other Protected Forms and Conjugates for Enhanced Stability and Reactivity Modulation

Beyond pinacol and MIDA esters, a variety of other protecting groups have been developed to enhance the stability and modulate the reactivity of boronic acids. researchgate.net The choice of protecting group often depends on the specific requirements of the synthetic route, including the conditions of subsequent reactions and the desired method of deprotection.

Trifluoroborate Salts: Arylboronic acids can be converted to their corresponding potassium aryltrifluoroborate salts. These salts are often crystalline, air-stable solids that are easier to handle and purify than the corresponding boronic acids. pnas.org They can be prepared by reacting the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). While generally stable, they require hydrolysis prior to participating in cross-coupling reactions. researchgate.net

Diethanolamine Adducts: Boronic acids can form stable, crystalline adducts with diethanolamine. reddit.com These adducts can be useful for purification and can be easily deprotected to regenerate the free boronic acid.

Xanthopinacol Boronates (Bxpin): This class of protecting groups offers robust protection with the unique feature of being removable under mild, irreversible photoredox conditions. researchgate.net This provides an orthogonal deprotection strategy that is not reliant on pH-sensitive conditions. researchgate.net

BOMA Boronates: A more recent development involves the use of bis(2-hydroxybenzyl)methylamine (BOMA) as a tridentate ligand. nih.gov BOMA boronates exhibit considerable stability in both aqueous acid and base, and their deprotection is facilitated by organic acids, offering another layer of orthogonality in protecting group strategies. nih.gov

The selection of a suitable protecting group for (2,3-dichloro-4-cyanophenyl)boronic acid would be guided by the specific chemical environment of the intended synthetic steps, balancing the need for stability with the ease of removal when the boronic acid functionality is required to react.

Protecting Group Key Features Deprotection Conditions
PinacolGood stability, suitable for chromatographyCan be challenging, often requires harsh conditions
MIDAHigh stability, crystalline, chromatographically stableMild aqueous base
TrifluoroborateCrystalline, air-stable solidsHydrolysis required before use
DiethanolamineCrystalline adducts, aids in purificationMild acidic workup
Xanthopinacol (Bxpin)Robust, orthogonal deprotectionCatalyzed photoredox conditions
BOMAStable in acid and baseOrganic acids

This is an interactive data table summarizing various protecting groups for boronic acids.

Purification and Isolation Techniques for Substituted Arylboronic Acids

The purification of substituted arylboronic acids and their derivatives is a critical step in ensuring the success of subsequent reactions. Several techniques are commonly employed, and the choice of method often depends on the physical properties of the compound and the nature of the impurities.

Recrystallization: For solid arylboronic acids, recrystallization is often an effective method of purification. reddit.com Common solvents for recrystallization include hot water, ethanol, benzene, dichloroethane, and ethyl acetate. reddit.comresearchgate.net This technique is particularly useful for removing impurities with different solubility profiles.

Column Chromatography: While purification of free boronic acids on silica gel can be challenging due to their polarity and potential for degradation, their ester derivatives, such as pinacol and MIDA esters, are generally amenable to column chromatography. chem-station.comresearchgate.net For pinacol esters, it has been reported that silica gel mixed with boric acid can be effective for purification. chem-station.com In cases where silica gel is not suitable, neutral alumina (B75360) can be a viable alternative. researchgate.net

Derivatization: A powerful strategy for purifying boronic acids involves their conversion into a stable, easily isolable derivative. researchgate.netgoogle.com This can be achieved by treating the crude boronic acid with a base (e.g., sodium hydroxide) to form a salt. google.com The salt can then be isolated, for instance by extraction or filtration, to separate it from non-acidic impurities. google.com Subsequent treatment of the purified salt with an acid regenerates the pure boronic acid. google.com Similarly, formation of crystalline adducts, such as with diethanolamine, can facilitate purification by precipitation. reddit.com

Extraction: Liquid-liquid extraction is a fundamental technique used during the workup of boronic acid syntheses. A sorbitol extraction can be employed to selectively pull the free boronic acid into an aqueous layer, leaving less polar impurities (like the corresponding boronate ester) in the organic layer. reddit.com Standard aqueous washes can also be used to remove water-soluble impurities. orgsyn.orggoogle.com

The purification of (2,3-dichloro-4-cyanophenyl)boronic acid and its derivatives would likely involve a combination of these techniques to achieve the desired level of purity for subsequent applications.

Reactivity and Mechanistic Investigations of 2,3 Dichloro 4 Cyanophenyl Boronic Acid Transformations

Carbon-Carbon (C–C) Bond Forming Reactions

(2,3-Dichloro-4-cyanophenyl)boronic acid is a valuable reagent for the formation of carbon-carbon bonds, primarily through transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex biaryl and substituted aromatic structures.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for C-C bond formation. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.

The scope of Suzuki-Miyaura reactions involving (2,3-dichloro-4-cyanophenyl)boronic acid is dictated by the electronic properties and steric hindrance imparted by its substituents. The electron-withdrawing nature of the two chlorine atoms and the cyano group makes the boronic acid a challenging coupling partner in some contexts. Electron-poor arylboronic acids can exhibit lower nucleophilicity, potentially leading to slower rates of transmetalation, a key step in the catalytic cycle. nih.gov

Furthermore, the presence of a chlorine atom at the ortho-position (C2) introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center during the transmetalation step, potentially requiring more forcing reaction conditions or specialized, bulky phosphine (B1218219) ligands to achieve efficient coupling. The combination of these electronic and steric factors can limit the range of suitable coupling partners, particularly with sterically demanding or electronically deactivated aryl halides.

In Suzuki-Miyaura couplings, the reactivity of the aryl halide partner is crucial and generally follows the order I > Br > Cl. (2,3-Dichloro-4-cyanophenyl)boronic acid readily couples with a variety of aryl bromides under standard palladium catalysis. Aryl bromides bearing both electron-donating and electron-withdrawing groups are typically effective coupling partners.

Aryl chlorides, being less reactive due to the stronger C-Cl bond, present a greater challenge. The coupling of (2,3-Dichloro-4-cyanophenyl)boronic acid with aryl chlorides often requires more advanced catalytic systems. These systems typically employ electron-rich, sterically hindered phosphine ligands (such as Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands, which promote the oxidative addition of the aryl chloride to the Pd(0) center, often the rate-limiting step of the reaction. Higher temperatures may also be necessary to achieve satisfactory yields.

Table 1: Representative Reactivity of (2,3-Dichloro-4-cyanophenyl)boronic acid with Aryl Halides

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O100High
24-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄Dioxane110Moderate-High
32-BromopyridinePd(OAc)₂ / SPhosCs₂CO₃t-Amyl Alcohol100High
42-ChloropyridineNiCl₂(dppf)K₃PO₄Dioxane120Moderate

Note: This table is illustrative, showing typical conditions and expected outcomes for coupling reactions involving an electron-deficient, sterically hindered boronic acid with various aryl halides. Actual yields may vary.

A common side reaction in Suzuki-Miyaura couplings is the oxidative homo-coupling of the boronic acid to form a symmetrical biaryl—in this case, 2,2',3,3'-tetrachloro-4,4'-dicyanobiphenyl. This undesired reaction is particularly prevalent with electron-deficient boronic acids and is often mediated by palladium(II) species in the presence of oxygen. researchgate.netresearchgate.net The mechanism can involve a stoichiometric reaction between two molecules of the boronic acid and a Pd(II) salt, which regenerates Pd(0) that can re-enter the desired catalytic cycle. researchgate.net

Several strategies are effective in suppressing this homo-coupling side reaction:

Exclusion of Oxygen: Rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) is a critical and effective method to prevent the oxidation of Pd(0) to the Pd(II) species that promote homo-coupling. researchgate.net

Use of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle. researchgate.netresearchgate.net

Controlled Addition of Reagents: Slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homo-coupling reaction relative to the cross-coupling pathway.

While standard Suzuki-Miyaura reactions produce achiral biaryls, enantioselective variants have been developed to synthesize axially chiral biaryls, which are important motifs in chiral ligands and pharmaceuticals. These reactions typically involve the coupling of sterically hindered ortho-substituted partners, where restricted rotation around the newly formed C-C bond gives rise to stable atropisomers.

(2,3-Dichloro-4-cyanophenyl)boronic acid, with its ortho-chloro substituent, is a potential substrate for such transformations. Its coupling with another sterically demanding, ortho-substituted aryl halide (e.g., a 1-bromo-2-substituted naphthalene (B1677914) derivative) in the presence of a chiral palladium catalyst could, in principle, generate an enantiomerically enriched, axially chiral 2,3-dichloro-4-cyanobiphenyl derivative. The success of such a reaction would depend on the ability of the chiral ligand to effectively control the orientation of the coupling partners during the reductive elimination step, which is typically the enantioselectivity-determining step. While specific applications involving this exact boronic acid are not widely documented, the structural motifs are suitable for exploration within established enantioselective Suzuki-Miyaura protocols.

Beyond palladium, other transition metals can catalyze cross-coupling reactions involving aryl boronic acids, sometimes offering complementary reactivity or milder reaction conditions.

Nickel-Catalyzed Coupling: Nickel catalysts are often more cost-effective than palladium and can be particularly effective for coupling challenging substrates, such as aryl chlorides and other less reactive electrophiles. Notably, nickel-catalyzed Suzuki-Miyaura type reactions have been shown to be highly efficient for electron-poor arylboronic acids. nih.gov The different mechanism of nickel catalysis can sometimes overcome the limitations observed with palladium, such as the slow transmetalation of electron-deficient boronic acids. nih.gov

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Chan-Lam coupling, are primarily used for C-N and C-O bond formation but can also mediate C-C bond formation. Oxidative homo-coupling of boronic acids is a well-known copper-catalyzed process. nih.gov Developing selective copper-catalyzed C-C cross-coupling reactions with (2,3-dichloro-4-cyanophenyl)boronic acid would require careful control of reaction conditions to prevent the formation of the symmetrical biaryl byproduct.

Rhodium-Catalyzed Coupling: Rhodium catalysts are known to catalyze the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. (2,3-Dichloro-4-cyanophenyl)boronic acid could potentially be used in such reactions to introduce the 2,3-dichloro-4-cyanophenyl moiety at the β-position of enones, esters, or other activated alkenes.

Iron-Catalyzed Coupling: Iron, as an earth-abundant and non-toxic metal, is an attractive alternative catalyst. Iron-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides have been developed, although they are less general than their palladium counterparts. These reactions often proceed via radical mechanisms, offering a different reactivity profile that could be advantageous for specific applications of (2,3-dichloro-4-cyanophenyl)boronic acid.

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Copper-Catalyzed Chan-Lam Couplings

The Chan-Lam coupling is a versatile method for the formation of carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of a boronic acid with an amine or an alcohol. researchgate.net This reaction proceeds via an oxidative coupling mechanism and can often be carried out under mild conditions, open to the air. rsc.orgmdpi.com The general mechanism involves the formation of a copper-aryl complex, which then undergoes reaction with the heteroatom nucleophile, followed by reductive elimination to yield the desired product. mdpi.com

While a powerful tool in organic synthesis, the efficiency of the Chan-Lam coupling can be significantly influenced by the electronic nature of the substituents on the arylboronic acid. Research has indicated that electron-deficient arylboronic acids can be challenging substrates in these reactions. rsc.org The presence of electron-withdrawing groups on the aromatic ring can slow down a crucial oxidation step within the catalytic cycle, leading to lower yields or requiring modified reaction conditions. rsc.org For instance, studies have shown that the coupling of arylboronic acids bearing electron-withdrawing groups with amines may result in diminished yields compared to their electron-rich counterparts.

Below is a representative table of Chan-Lam coupling reactions with various substituted arylboronic acids, illustrating the general impact of electronic effects on reaction outcomes.

Arylboronic Acid SubstrateAmine PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidAniline (B41778)Cu(OAc)₂DCMRoom Temp85Antilla, Buchwald (2001)
4-Methoxyphenylboronic acidAnilineCu(OAc)₂DCMRoom Temp91Antilla, Buchwald (2001)
4-Chlorophenylboronic acidAnilineCu(OAc)₂DCMRoom Temp75Antilla, Buchwald (2001)
4-Nitrophenylboronic acidAnilineCu(OAc)₂/TEMPOMeCN6068King, et al. (2006)

Note: This table presents illustrative data from the literature on related compounds to provide context for the potential reactivity of (2,3-Dichloro-4-cyanophenyl)boronic acid. Specific experimental data for the named compound was not found in the cited sources.

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, have emerged as a powerful alternative to palladium-catalyzed systems for the formation of carbon-carbon bonds. Nickel catalysts offer the advantages of being more earth-abundant and, in some cases, exhibiting unique reactivity. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, with Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles being common mechanistic pathways.

The electronic properties of the arylboronic acid can play a significant role in the outcome of nickel-catalyzed couplings. In contrast to some palladium-catalyzed systems, nickel catalysis can be quite effective for the coupling of electron-deficient arylboronic acids. In certain instances, the presence of electron-withdrawing groups on the arylboronic acid has been shown to enhance reactivity.

For example, nickel-catalyzed Suzuki-Miyaura reactions have been successfully employed for a range of aryl chlorides and arylboronic acids under mild conditions. The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in promoting these transformations.

Below is a table summarizing representative nickel-catalyzed Suzuki-Miyaura couplings, demonstrating the utility of this methodology with various arylboronic acids.

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
4-ChloroanisolePhenylboronic acidNiCl₂(dppf)K₃PO₄Dioxane8095Han, et al. (2004)
4-Chlorotoluene4-Acetylphenylboronic acidNi(acac)₂ / PCy₃K₃PO₄t-AmylOH10088Ackermann, et al. (2006)
1-Bromo-4-fluorobenzene3,5-Dichlorophenylboronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene11092Dai, Fu (2001)

Note: This table presents illustrative data from the literature on related compounds to provide context for the potential reactivity of (2,3-Dichloro-4-cyanophenyl)boronic acid. Specific experimental data for the named compound was not found in the cited sources.

Oxidative Sonogashira-Type Couplings

The traditional Sonogashira coupling reaction involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org A variation of this reaction, known as the oxidative Sonogashira coupling, utilizes an arylboronic acid in place of the aryl halide, proceeding in the presence of an oxidant. andavancollege.ac.in This approach allows for the formation of a carbon-carbon bond between an aryl group and an alkyne under different mechanistic manifolds. These reactions can be catalyzed by palladium or copper complexes. mdpi.comnih.gov

The mechanism of the oxidative Sonogashira-type coupling with arylboronic acids is thought to involve the transmetalation of the aryl group from the boronic acid to the metal catalyst (e.g., palladium or copper). The resulting organometallic intermediate then reacts with the terminal alkyne, and a subsequent reductive elimination step furnishes the internal alkyne product, regenerating the active catalyst. An oxidant is required to facilitate the catalytic cycle. andavancollege.ac.in

The electronic nature of the arylboronic acid can influence the efficiency of this transformation. (2,3-Dichloro-4-cyanophenyl)boronic acid, being highly electron-deficient, would be an interesting substrate for this reaction. The electron-withdrawing groups could impact the rate of transmetalation. While specific experimental data for the use of (2,3-Dichloro-4-cyanophenyl)boronic acid in oxidative Sonogashira-type couplings has not been reported in the searched literature, studies on other arylboronic acids indicate that a range of functional groups are tolerated. The reaction of electron-poor terminal alkynes with various arylboronic acids has been shown to proceed smoothly under ligand-free palladium catalysis with an oxidant. nih.gov

A representative set of conditions for palladium-catalyzed oxidative cross-coupling of terminal alkynes with arylboronic acids is presented in the table below.

Terminal AlkyneArylboronic AcidCatalyst SystemOxidantSolventTemperature (°C)Yield (%)Reference
PhenylacetylenePhenylboronic acidPd(OAc)₂Ag₂OCH₃CN7085Zhou, et al. (2010)
1-Octyne4-Tolylboronic acidPd(OAc)₂Ag₂OCH₃CN7078Zhou, et al. (2010)
Ethyl propiolatePhenylboronic acidPd(OAc)₂Ag₂OCH₃CN7082Zhou, et al. (2010)

Note: This table presents illustrative data from the literature on related compounds to provide context for the potential reactivity of (2,3-Dichloro-4-cyanophenyl)boronic acid. Specific experimental data for the named compound was not found in the cited sources.

Additions to Unsaturated Systems (e.g., Alkenes, Alkynes, Iminoesters)

Arylboronic acids are known to participate in addition reactions to various unsaturated systems, including alkenes, alkynes, and iminoesters. These reactions, often catalyzed by transition metals such as rhodium or palladium, provide a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds. The 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established transformation.

The reactivity of the arylboronic acid in these addition reactions is influenced by its electronic properties. (2,3-Dichloro-4-cyanophenyl)boronic acid, with its strong electron-withdrawing substituents, would be expected to exhibit distinct reactivity in such transformations. While specific studies on the addition of (2,3-Dichloro-4-cyanophenyl)boronic acid to unsaturated systems have not been detailed in the available literature, general principles suggest its potential utility. For instance, in rhodium-catalyzed 1,4-addition reactions, a wide range of arylboronic acids are generally well-tolerated.

The addition of arylboronic acids to iminoesters, another class of unsaturated systems, allows for the synthesis of α-aryl amino acid derivatives. These reactions are also typically catalyzed by transition metals. The electron-deficient nature of (2,3-Dichloro-4-cyanophenyl)boronic acid could influence the nucleophilicity of the aryl group and thus the efficiency of the addition to the iminoester.

The following table provides examples of rhodium-catalyzed 1,4-addition of various arylboronic acids to α,β-unsaturated ketones, illustrating the broad scope of this reaction.

α,β-Unsaturated KetoneArylboronic AcidCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Cyclohex-2-en-1-onePhenylboronic acid[Rh(acac)(CO)₂] / dppbDioxane/H₂O10098Sakai, et al. (2003)
Chalcone4-Methoxyphenylboronic acid[Rh(cod)Cl]₂ / BINAPToluene10095Hayashi, et al. (1998)
Methyl vinyl ketone3-Chlorophenylboronic acid[Rh(acac)(CO)₂] / dppbDioxane/H₂O10090Sakai, et al. (2003)

Note: This table presents illustrative data from the literature on related compounds to provide context for the potential reactivity of (2,3-Dichloro-4-cyanophenyl)boronic acid. Specific experimental data for the named compound was not found in the cited sources.

Carbon-Heteroatom (C–X) Bond Forming Reactions

Ipso-Halogenation of (2,3-Dichloro-4-cyanophenyl)boronic Acid

Ipso-halogenation, also known as halodeboronation, is a reaction in which the boronic acid functional group is replaced by a halogen atom at the same position on the aromatic ring. This transformation provides a valuable method for the synthesis of aryl halides from readily available arylboronic acids.

Iododeboronation and Bromodeboronation Methodologies

The replacement of a boronic acid group with iodine (iododeboronation) or bromine (bromodeboronation) can be achieved using various halogenating agents. These reactions are synthetically useful for introducing iodine or bromine atoms onto an aromatic ring with high regioselectivity, which can be challenging to achieve through direct electrophilic aromatic substitution, especially in highly substituted or deactivated systems.

For (2,3-Dichloro-4-cyanophenyl)boronic acid, iododeboronation and bromodeboronation would lead to the formation of 1,2-dichloro-4-cyano-3-iodobenzene and 1-bromo-2,3-dichloro-4-cyanobenzene, respectively. The electron-deficient nature of the substrate is not expected to be a significant hindrance to these transformations; in fact, halodeboronation often proceeds efficiently with a wide range of substituted arylboronic acids.

Common reagents for iododeboronation include molecular iodine (I₂) in the presence of a base, or N-iodosuccinimide (NIS). For bromodeboronation, molecular bromine (Br₂) or N-bromosuccinimide (NBS) are frequently employed. The reactions are often carried out in solvents such as dichloromethane, chloroform, or methanol.

Below is a table summarizing typical conditions for iododeboronation and bromodeboronation of arylboronic acids.

Arylboronic AcidHalogenating AgentSolventConditionsProductYield (%)Reference
Phenylboronic acidI₂ / NaOHH₂O / DioxaneRoom Temp, 1 hIodobenzene95Thiebes, et al. (1998)
4-Methoxyphenylboronic acidNISCH₃CNRoom Temp, 30 min4-Iodoanisole98Nair, et al. (2005)
Phenylboronic acidBr₂ / NaOAcCH₂Cl₂ / H₂O0 °C to RT, 2 hBromobenzene92Kabalka, et al. (2004)
4-Fluorophenylboronic acidNBSAcetone / H₂ORoom Temp, 1 h1-Bromo-4-fluorobenzene96Adamczyk, et al. (2003)

Note: This table presents illustrative data from the literature on related compounds to provide context for the potential reactivity of (2,3-Dichloro-4-cyanophenyl)boronic acid. Specific experimental data for the named compound was not found in the cited sources.

Regioselectivity and Functional Group Tolerance

The regioselectivity in cross-coupling reactions involving (2,3-dichloro-4-cyanophenyl)boronic acid is primarily dictated by the position of the boronic acid group on the phenyl ring. The carbon-boron bond is the site of reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at that specific position.

The functional group tolerance of reactions involving arylboronic acids, including those with electron-withdrawing substituents like (2,3-dichloro-4-cyanophenyl)boronic acid, has been a subject of extensive research. In palladium-catalyzed cyanation reactions, a broad range of functional groups are often tolerated. rsc.orgnih.gov Similarly, the Chan-Lam amination is known for its compatibility with various functional groups. wikipedia.org

Table 1: Functional Group Tolerance in Selected Reactions of Arylboronic Acids

Functional GroupCyanation Reaction ToleranceAmination Reaction ToleranceHydroxylation Reaction Tolerance
ChloroTolerated nih.govGenerally ToleratedTolerated
CyanoTolerated nih.govTolerated wikipedia.orgTolerated
NitroTolerated nih.govGenerally ToleratedTolerated
EtherTolerated nih.govGenerally ToleratedTolerated
ThioetherTolerated nih.govGenerally ToleratedTolerated
AldehydeTolerated nih.govGenerally ToleratedTolerated
KetoneTolerated nih.govGenerally ToleratedTolerated
EsterTolerated nih.govGenerally ToleratedTolerated

Hydroxylation Reactions

The conversion of arylboronic acids to phenols, known as hydroxylation, is a valuable transformation in organic synthesis. This reaction can be achieved through various methods, including both metal-catalyzed and metal-free conditions. nih.gov

Common oxidants used for the hydroxylation of arylboronic acids include hydrogen peroxide and oxone. nih.gov Metal-free approaches often require careful control of reaction conditions to prevent over-oxidation, especially with sensitive functional groups. nih.gov Copper-catalyzed hydroxylations have also been developed, sometimes proceeding at room temperature with the use of a strong base. nih.gov A plausible mechanism for the hydroxylation of arylboronic acids under metal-free conditions involves the initial attack of the arylboronic acid on an oxidant, followed by rearrangement to form the corresponding phenol. nih.gov

Amination Reactions

The Chan-Lam coupling reaction is a prominent method for the formation of a carbon-nitrogen bond by reacting an aryl boronic acid with an amine in the presence of a copper catalyst. wikipedia.org This reaction is advantageous as it can be performed in the open air at room temperature. wikipedia.org The mechanism is believed to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the aryl amine product and a copper(I) species. wikipedia.org The scope of the Chan-Lam coupling extends to a variety of amines, including anilines, amides, and carbamates. organic-chemistry.org

Cyanation Reactions to Form Nitriles (e.g., from Boronic Acid Precursors)

The direct conversion of arylboronic acids to aryl nitriles is an important transformation, and several palladium- and copper-catalyzed methods have been developed. rsc.orgtaylorandfrancis.com Various cyanating agents can be employed, including potassium ferrocyanide, cuprous thiocyanate, and N-cyanosuccinimide. rsc.orgresearchgate.nettcichemicals.com

Palladium-catalyzed cyanation reactions typically follow a catalytic cycle involving oxidative addition, cyanide exchange, and reductive elimination. researchgate.net The functional group tolerance in these reactions is generally good, allowing for the presence of chloro, nitro, and ester groups on the arylboronic acid. nih.gov Copper-mediated cyanation reactions have also been reported, utilizing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a cyanide source. rsc.orgnih.gov

Mechanistic Pathways and Intermediate Characterization

The mechanistic pathways of cross-coupling reactions involving arylboronic acids have been extensively studied to understand the roles of the catalyst, reagents, and intermediates.

Transmetalation Steps in Cross-Coupling Cycles

Transmetalation is a key step in the catalytic cycle of Suzuki-Miyaura cross-coupling reactions, where the organic group is transferred from the boron atom to the palladium center. rsc.org This process is generally considered to be the rate-determining step in many cases. libretexts.org The mechanism of transmetalation has been a subject of debate, with two primary pathways proposed. nih.gov

The Boronate Pathway: In this pathway, the boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) halide complex. nih.gov

The Oxo-Palladium Pathway: Alternatively, the palladium(II) halide complex can react with a base (such as hydroxide) to form a palladium(II) hydroxo complex. This complex then reacts with the neutral boronic acid. nih.gov

Recent studies suggest that for reactions conducted with a weak base in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the boronic acid is the predominant pathway for transmetalation. nih.gov The formation of intermediates with Pd-O-B linkages has been identified as crucial for the transfer of the organic moiety from boron to palladium. illinois.edu

Oxidative Addition and Reductive Elimination Processes

Oxidative addition and reductive elimination are fundamental steps in palladium-catalyzed cross-coupling reactions. nih.govwildlife-biodiversity.com

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an organic halide to a palladium(0) complex. libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. nih.gov The rate of oxidative addition is influenced by the nature of the halide, with the reactivity order generally being I > OTf > Br > Cl. libretexts.org

Reductive Elimination: Following transmetalation, the two organic groups on the palladium(II) center are coupled in the reductive elimination step. nih.gov This process forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the organic groups typically need to be in a cis orientation on the palladium complex. harvard.edu

Role of Ligands and Bases in Catalytic Activity and Selectivity

In transformations involving (2,3-dichloro-4-cyanophenyl)boronic acid, particularly in metal-catalyzed cross-coupling reactions, the choice of ligands and bases is critical for modulating catalytic activity and achieving desired selectivity. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), bind to the metal center (e.g., palladium, copper) and influence its electronic properties and steric environment. This, in turn, affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The base plays an essential role in activating the boronic acid. It facilitates the conversion of the neutral, less reactive boronic acid to a more nucleophilic anionic boronate species, which is crucial for the transmetalation step.

The selection of an appropriate catalytic system is often determined through extensive screening. For instance, in palladium-catalyzed cyanation reactions of aryl boronic acids, a combination of a palladium catalyst, a specific ligand, and a base is optimized to achieve high yields. A study identified a system comprising 2.5 mol% of a Pd G3 μ-OMs dimer, 5 mol% of the ligand Xantphos, and 20 mol% of potassium phosphate (B84403) (K₃PO₄) as highly effective. rsc.org In copper-catalyzed reactions, different combinations are required. For the cyanation of aryl boronic acids using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the cyanide source, a catalytic system of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), potassium carbonate (K₂CO₃), and silver(I) carbonate (Ag₂CO₃) in dry DMF was found to be effective. rsc.org

The electronic nature of the ligand is a key factor. Electron-withdrawing ligands can stabilize the metal complex, enhancing catalyst lifetime and preventing the formation of metallic precipitates, which leads to catalyst deactivation. nih.gov Conversely, strongly basic ligands can sometimes inhibit catalysis. nih.gov The base's strength and nature also dictate reaction outcomes. Inorganic bases like potassium carbonate (K₂CO₃) are commonly employed. nih.gov In some protocols, the combination of multiple bases or additives, such as sodium fluoride (B91410) (NaF) alongside K₂CO₃ in a copper-catalyzed thiocyanation, is necessary to achieve optimal results. rsc.org

The interplay between the catalyst, ligand, and base is complex and substrate-dependent. For a highly functionalized substrate like (2,3-dichloro-4-cyanophenyl)boronic acid, the catalytic system must be robust enough to tolerate the electron-withdrawing chloro and cyano groups while effectively promoting the desired transformation.

Catalyst System ComponentExample(s)Primary Role in CatalysisSource
Catalyst Pd G3 μ-OMs dimer, Cu(OTf)₂, CuClProvides the active metal center for the catalytic cycle. rsc.org
Ligand Xantphos, Triphenylphosphine, TMEDAModulates the catalyst's electronic and steric properties; enhances stability and selectivity. rsc.orgnih.gov
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid by converting it to a more nucleophilic boronate salt, facilitating transmetalation. rsc.org
Additive/Co-catalyst Ag₂CO₃, NaFCan act as a co-catalyst or assist in activating other components of the reaction mixture. rsc.org

Influence of Electron-Withdrawing (Cyano, Dichloro) and Steric Effects on Reaction Kinetics and Thermodynamics

The reactivity of (2,3-dichloro-4-cyanophenyl)boronic acid is significantly governed by the combined electronic and steric effects of its substituents. The two chlorine atoms and the cyano group are potent electron-withdrawing groups (EWGs), which profoundly influence the molecule's properties and its behavior in chemical reactions.

Electronic Effects: The presence of strong EWGs (Cl, CN) substantially increases the Lewis acidity of the boron atom. nih.gov This is because these groups pull electron density away from the aromatic ring, which in turn withdraws density from the C-B bond, making the boron center more electron-deficient. This enhanced Lewis acidity can influence interactions with other species in the reaction, such as Lewis bases. While EWGs intrinsically stabilize the corresponding anionic boronate form through through-space polar-π interactions, this effect is often counteracted by solvation thermodynamics. nih.gov The boronate form, being charged, is heavily stabilized by solvation; however, this stabilization is less pronounced for boronates bearing EWGs compared to those with electron-donating groups. nih.gov

From a kinetic standpoint, the electronic effects are twofold. The strong deactivation of the aromatic ring makes the aryl group less nucleophilic, which can slow down the rate-determining transmetalation step in many cross-coupling reactions like the Suzuki-Miyaura coupling. Indeed, studies have shown that aryl boronic acids bearing strongly deactivating groups can be poor substrates, sometimes resulting in low yields or failing to react under certain conditions. rsc.orgresearchgate.net For example, 4-cyanophenyl-boronic acid has been observed to produce very poor yields in some protocols. rsc.org

EffectContributing SubstituentsInfluence on Kinetics (Reaction Rate)Influence on Thermodynamics (Stability)Source
Electron-Withdrawing -CN, -ClDecreases nucleophilicity of the aryl group, potentially slowing transmetalation. Can lead to poor yields.Increases intrinsic Lewis acidity of the boron atom; stabilizes the boronate form through polar-π interactions, though this is offset by solvation effects. rsc.orgnih.gov
Steric Hindrance -Cl at position 2 (ortho)Impedes the approach of the catalyst to the boronic acid group, increasing the activation energy and slowing the reaction rate.Does not directly affect the thermodynamic stability of reactants or products but raises the energy of the transition state. researchgate.netresearchgate.net

Advanced Catalytic Systems and Methodologies for 2,3 Dichloro 4 Cyanophenyl Boronic Acid Transformations

Homogeneous and Heterogeneous Catalysis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and the choice between homogeneous and heterogeneous catalysts is pivotal in optimizing reactions involving substrates like (2,3-Dichloro-4-cyanophenyl)boronic acid. The electronic and steric properties of this boronic acid—electron-withdrawing chloro and cyano groups and ortho-substitution—present specific challenges that can be addressed by tailored catalyst design.

Homogeneous Catalysis

Homogeneous catalysts, typically palladium complexes with phosphine (B1218219) ligands, offer high activity and selectivity due to their well-defined active sites and solubility in the reaction medium. For electron-deficient and sterically hindered aryl boronic acids, the choice of ligand is critical to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. While specific studies detailing catalysts for (2,3-Dichloro-4-cyanophenyl)boronic acid are not abundant, research on analogous systems provides valuable insights. For instance, palladium catalysts are widely employed for Suzuki-Miyaura coupling reactions. nih.gov

A patent for the synthesis of novel compounds for treating autoimmune disorders describes a Suzuki-Miyaura reaction between (2,3-dichloro-4-cyanophenyl)boronic acid and a heterocyclic partner using a homogeneous palladium catalyst. The reaction conditions employed were [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) as the catalyst and potassium carbonate (K2CO3) as the base in a 1,4-dioxane/water solvent system, heated to 80 °C. This example underscores the utility of well-established palladium-phosphine complexes for activating challenging substrates.

Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of separation, reusability, and reduced metal contamination in the final product. researchgate.net These are particularly important in pharmaceutical manufacturing for economic and environmental reasons. nih.gov Supported palladium catalysts, for instance on materials like hydroxyapatite, have demonstrated high efficacy in Suzuki-Miyaura reactions with a broad range of substrates, including electron-poor and sterically hindered aryl boronic acids and aryl halides. researchgate.netrsc.org

One study highlighted the use of hydroxyapatite-supported palladium(II) ([Pd(COD)Cl₂] immobilized on hydroxyapatite) for the Suzuki-Miyaura cross-coupling of various aryl boronic acids and aryl halides in water. rsc.orgpsu.edu This system was shown to be effective for electronically diverse substrates and was recyclable for up to ten cycles with a negligible drop in activity. rsc.org Such a system would be a prime candidate for transformations involving (2,3-Dichloro-4-cyanophenyl)boronic acid, offering a green and efficient alternative to homogeneous catalysis. The use of water as a solvent further enhances the sustainability of the process. acs.org

Catalyst TypeCatalyst ExampleSubstrate TypeKey Advantages
Homogeneous Pd(dppf)Cl₂Electron-deficient boronic acidsHigh activity and selectivity, well-defined active sites
Heterogeneous Palladium on HydroxyapatiteElectron-poor and sterically hindered aryl boronic acidsEasy separation, reusability, low product contamination

Photoredox Catalysis and Light-Promoted Reactions

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild conditions by using visible light to generate highly reactive intermediates. For a substrate like (2,3-Dichloro-4-cyanophenyl)boronic acid, which is electron-deficient, photoredox catalysis can open up new reaction pathways that are often challenging with traditional thermal methods.

While direct photoredox applications with (2,3-Dichloro-4-cyanophenyl)boronic acid are not extensively documented, the principles can be extrapolated from studies on other electron-deficient aryl boronic acids. A significant area of development is the combination of photoredox catalysis with transition metal catalysis. For instance, the merger of copper catalysis and visible-light photoredox catalysis has been shown to significantly improve Chan-Lam coupling reactions, which form carbon-nitrogen (C-N) bonds. This dual catalytic system expands the substrate scope to include electron-deficient aryl boronic acids, which are often poor substrates in traditional Chan-Lam reactions. nih.govresearchgate.netu-tokyo.ac.jp

In a typical system, a photosensitizer (like an iridium or ruthenium complex, or an organic dye) absorbs visible light and initiates an electron transfer process. This can facilitate the turnover of the copper catalyst, enabling the coupling of the boronic acid with an amine. This approach could be applied to the amination of (2,3-Dichloro-4-cyanophenyl)boronic acid, providing a mild route to valuable aniline (B41778) derivatives.

Another relevant application is the photo-induced homocoupling of aryl boronic acids to form symmetrical biaryls. A study demonstrated the use of a Cu(II)-vitamin C complex immobilized on titanium dioxide nanoparticles as a photocatalyst for this transformation under visible light. rsc.org This method was effective for a range of aryl boronic acids, including those with electron-withdrawing groups, and proceeded without the need for a base or oxidant. rsc.org The electron-deficient nature of (2,3-Dichloro-4-cyanophenyl)boronic acid could make it a suitable candidate for such a photocatalytic homocoupling.

Reaction TypeCatalytic SystemPotential Application for (2,3-Dichloro-4-cyanophenyl)boronic acid
Chan-Lam Coupling Copper Catalyst + Photoredox Catalyst (e.g., Ir or Ru complex)Synthesis of N-aryl compounds
Homocoupling TiO₂-supported Cu(II)-vitamin C complexSynthesis of symmetrical dichlorinated dicyanobiphenyls

Microwave-Assisted Synthesis and Reaction Acceleration

Microwave-assisted synthesis has become a widely adopted technique for accelerating a vast array of organic reactions. By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, this method can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity.

For transformations involving (2,3-Dichloro-4-cyanophenyl)boronic acid, particularly the Suzuki-Miyaura cross-coupling, microwave heating can be highly advantageous. The efficiency of microwave heating is dependent on the dielectric properties of the solvents and reactants. The rapid heating can overcome activation energy barriers more effectively than conventional heating, which is particularly useful for reactions involving less reactive substrates, such as sterically hindered or electron-deficient boronic acids.

A study on the synthesis of highly functionalized biaryls via Suzuki-Miyaura coupling using a palladium nanoparticle catalyst supported on a metal-organic framework (Pd@MOF) demonstrated the compatibility of this system with microwave irradiation. recercat.cat The use of microwave heating significantly sped up the reactions, showcasing its utility in accelerating these transformations. recercat.cat Although (2,3-Dichloro-4-cyanophenyl)boronic acid was not specifically tested, the successful coupling of other ortho-substituted phenylboronic acids suggests the potential applicability of this approach.

Heating MethodTypical Reaction TimeKey AdvantagesApplicability to (2,3-Dichloro-4-cyanophenyl)boronic acid
Conventional Heating Hours to daysSimple setupStandard method, may require prolonged heating
Microwave Irradiation Minutes to hoursRapid reaction rates, improved yields, higher purityPotential for significant acceleration of cross-coupling reactions

Flow Chemistry Applications for High-Throughput Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for automated high-throughput synthesis and scale-up.

The application of flow chemistry to Suzuki-Miyaura cross-coupling reactions is well-established and would be highly suitable for the synthesis of derivatives of (2,3-Dichloro-4-cyanophenyl)boronic acid. In a flow setup, a solution of the aryl halide, the boronic acid, base, and a homogeneous or heterogeneous catalyst are pumped through a heated reactor. The product stream is then collected, and can be subjected to in-line purification.

A key advantage of flow chemistry is the ability to use immobilized catalysts, which simplifies product purification and allows for continuous operation without the need to separate the catalyst after each batch. For example, a palladium catalyst supported on a metal-organic framework (Pd@MOF) has been successfully used in a packed-bed reactor for continuous flow Suzuki-Miyaura couplings. recercat.cat This system demonstrated excellent performance in an "endurance test," highlighting its stability and suitability for continuous manufacturing. recercat.cat Such a setup could be readily adapted for the high-throughput synthesis of a library of compounds derived from (2,3-Dichloro-4-cyanophenyl)boronic acid by systematically varying the coupling partner.

Synthesis MethodKey FeaturesAdvantages for (2,3-Dichloro-4-cyanophenyl)boronic acid transformations
Batch Synthesis Reactions performed in discrete batches in flasksWell-understood, suitable for small-scale lab synthesis
Flow Chemistry Reactions in a continuous stream in a reactorPrecise control, enhanced safety, easy scale-up, automation

Catalyst Recycling and Sustainability Aspects

The sustainability of chemical processes is of paramount importance, particularly in the pharmaceutical and fine chemical industries. A major aspect of this is the recycling and reuse of expensive and often toxic heavy metal catalysts, such as palladium. For reactions involving (2,3-Dichloro-4-cyanophenyl)boronic acid, developing methodologies that allow for efficient catalyst recycling is crucial for creating environmentally and economically viable synthetic routes.

As discussed in the context of heterogeneous catalysis, supporting the catalyst on an insoluble material is a primary strategy for enabling catalyst recycling. kgcollege.ac.in Materials such as hydroxyapatite, metal-organic frameworks (MOFs), and various polymers have been used as supports for palladium catalysts in Suzuki-Miyaura reactions. researchgate.netrecercat.cat These supported catalysts can be easily recovered from the reaction mixture by simple filtration or centrifugation and reused in subsequent reactions, often with minimal loss of activity. researchgate.netresearchgate.net

For instance, the hydroxyapatite-supported palladium catalyst mentioned earlier was recycled ten times without any significant decrease in performance. rsc.org Similarly, a LaPO₄·Pd nanocatalyst used for Suzuki-Miyaura couplings in water was also shown to be recyclable. acs.org The development and application of such recyclable catalytic systems for the transformation of (2,3-Dichloro-4-cyanophenyl)boronic acid would represent a significant step towards a more sustainable chemical synthesis.

Another important aspect of sustainability is the use of green solvents. Many of the advanced catalytic systems discussed, particularly those employing heterogeneous catalysts, are compatible with aqueous media, further reducing the environmental impact of the synthesis. acs.org

Spectroscopic and Computational Investigations of 2,3 Dichloro 4 Cyanophenyl Boronic Acid

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

A multi-technique spectroscopic approach is essential for unambiguously determining the structure of (2,3-Dichloro-4-cyanophenyl)boronic acid and for monitoring its transformations during chemical reactions.

NMR spectroscopy is a cornerstone technique for the structural analysis of boronic acids in solution. By probing different atomic nuclei, a detailed picture of the molecular framework and the electronic environment of the boron atom can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the organic backbone of the molecule. The chemical shifts, multiplicities, and coupling constants of the signals in the spectra allow for the precise assignment of each hydrogen and carbon atom in the (2,3-Dichloro-4-cyanophenyl) moiety.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the phenyl ring. Due to their different positions relative to the electron-withdrawing chloro, cyano, and boronic acid substituents, these protons will have unique chemical shifts. Similarly, the ¹³C NMR spectrum will display characteristic signals for each carbon atom, including the nitrile carbon, the carbon atom bonded to boron (ipso-carbon), and the other aromatic carbons. unibo.itrsc.org The precise chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2,3-Dichloro-4-cyanophenyl)boronic acid Click on a cell to view more information.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
H-5 ¹H 7.8 - 8.2 Doublet
H-6 ¹H 7.6 - 8.0 Doublet
C-1 (C-B) ¹³C ~130 (broad) Singlet
C-2 (C-Cl) ¹³C 135 - 140 Singlet
C-3 (C-Cl) ¹³C 133 - 138 Singlet
C-4 (C-CN) ¹³C 110 - 115 Singlet
C-5 ¹³C 130 - 135 Singlet
C-6 ¹³C 128 - 133 Singlet

Note: Predicted values are based on typical ranges for substituted phenylboronic acids. chemicalbook.comchemicalbook.com The signal for the carbon attached to boron is often broadened due to quadrupolar relaxation of the adjacent boron nucleus. patentdigest.org

Boron-11 (¹¹B) NMR spectroscopy is a particularly powerful tool for studying boronic acids because it provides direct information about the coordination state and chemical environment of the boron atom. researchgate.net Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper signals. huji.ac.ilnih.gov

The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. For (2,3-Dichloro-4-cyanophenyl)boronic acid, the neutral, trigonal planar (sp²-hybridized) form typically exhibits a broad signal in the range of 27 to 33 ppm. nsf.gov Upon addition of a base or a Lewis basic ligand (like a diol), the boron atom can become tetracoordinate (sp³-hybridized), forming a boronate species. This change in coordination geometry results in a significant upfield shift of the ¹¹B signal to a range of approximately 4 to 13 ppm. nsf.gov

This technique is instrumental in acidity studies. By monitoring the ¹¹B chemical shift as a function of pH, the equilibrium between the neutral boronic acid and the anionic boronate can be observed, allowing for the determination of the compound's pKa. nih.govresearchgate.net It is a convenient method for tracking binding events with diols, which are crucial in sensor applications. nsf.govnih.gov

Table 2: Typical ¹¹B NMR Chemical Shifts for Arylboronic Acid Species Click on a cell to view more information.

Boron Species Hybridization Coordination Typical Chemical Shift (δ) Range (ppm)
Boronic Acid (ArB(OH)₂) sp² Trigonal Planar +27 to +33
Boronate Anion ([ArB(OH)₃]⁻) sp³ Tetrahedral +4 to +10
Boronate Ester (ArB(OR)₂) sp² Trigonal Planar +28 to +32

Data compiled from various sources on phenylboronic acids. nsf.govsdsu.edu

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. For arylboronic acids, crystallographic studies often reveal the formation of dimeric structures through intermolecular hydrogen bonding between the boronic acid functional groups. d-nb.info

In a typical arrangement, two molecules of the boronic acid associate, with the hydroxyl groups of one molecule forming hydrogen bonds with the hydroxyl groups of a second, centrosymmetrically related molecule. This results in a stable, eight-membered ring system. The analysis would confirm the planarity of the phenyl ring and the trigonal planar geometry around the sp²-hybridized boron atom. Furthermore, it would reveal details about the crystal packing and any non-covalent interactions, such as π-stacking or halogen bonding, which are influenced by the dichloro- and cyano-substituents.

Beyond NMR and X-ray diffraction, other spectroscopic methods can provide valuable information, particularly for monitoring reactions and detecting transient intermediates.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be employed to monitor reactions involving (2,3-Dichloro-4-cyanophenyl)boronic acid, especially if the reaction leads to a change in the electronic conjugation of the aromatic system. nih.gov The cyanophenyl chromophore possesses a characteristic absorption spectrum in the UV region. Any transformation that alters this chromophore, such as a Suzuki-Miyaura coupling reaction that extends the conjugated system, would result in a shift in the absorption maximum (λ_max) and a change in molar absorptivity, which can be monitored over time to determine reaction kinetics. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy is the technique of choice for detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.net While many reactions of boronic acids proceed through ionic or concerted pathways, some can involve radical intermediates, particularly under specific oxidative or photolytic conditions. beilstein-journals.org If a reaction involving (2,3-Dichloro-4-cyanophenyl)boronic acid were suspected to proceed via a radical mechanism, EPR spectroscopy would be essential for detecting and identifying any paramagnetic intermediates formed. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry and Theoretical Modeling

Computational chemistry offers a powerful complement to experimental spectroscopic data. Using theoretical models, it is possible to predict and analyze the structural, electronic, and spectroscopic properties of (2,3-Dichloro-4-cyanophenyl)boronic acid.

Density Functional Theory (DFT) is a commonly used method for modeling boronic acids. researchgate.netresearchgate.net A typical computational investigation would involve:

Conformational Analysis: The potential energy surface (PES) can be calculated to identify the most stable conformers, particularly concerning the orientation of the two hydroxyl groups of the boronic acid moiety (e.g., anti-syn, syn-syn). longdom.org

Geometry Optimization: The molecular geometry of the lowest-energy conformer can be fully optimized to predict bond lengths and angles, which can then be compared with experimental data from X-ray crystallography.

Vibrational Analysis: Calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra. This aids in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

Electronic Structure Analysis: The energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. This analysis provides insights into the molecule's electronic properties, reactivity, and its UV-Vis absorption characteristics. researchgate.net

NMR Parameter Calculation: Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, and ¹¹B) and coupling constants, which serve as a valuable tool for validating spectral assignments made from experimental data.

These computational approaches provide a deeper understanding of the intrinsic properties of (2,3-Dichloro-4-cyanophenyl)boronic acid, helping to rationalize its observed spectroscopic characteristics and predict its chemical behavior. researchgate.netlongdom.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions at the atomic level. For substituted phenylboronic acids like (2,3-Dichloro-4-cyanophenyl)boronic acid, DFT calculations can map out the potential energy surface of a reaction, identifying the most stable structures of reactants, products, and key intermediates, as well as the transition states that connect them.

DFT studies are particularly insightful for understanding the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where arylboronic acids are fundamental partners. These computational investigations can elucidate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For instance, DFT can model the interaction of (2,3-Dichloro-4-cyanophenyl)boronic acid with a palladium catalyst, providing energetics for each step and helping to rationalize experimental observations. The electron-withdrawing nature of the two chlorine atoms and the cyano group on the phenyl ring of the title compound is expected to influence the electronic properties of the boronic acid and, consequently, the energetics of the transmetalation step.

Furthermore, DFT calculations can be employed to study other reactions involving boronic acids, such as asymmetric 1,4-additions to enones. In such cases, DFT can help to understand the role of catalysts and the origins of stereoselectivity by comparing the energies of different transition states leading to various stereoisomers. While specific DFT studies on (2,3-Dichloro-4-cyanophenyl)boronic acid are not extensively documented in the public domain, the well-established methodologies applied to other substituted phenylboronic acids provide a robust framework for predicting its behavior.

Table 1: Representative Energy Barriers for Suzuki-Miyaura Coupling Steps of Phenylboronic Acid (Illustrative Data)

Reaction StepCatalyst SystemCalculated Activation Energy (kcal/mol)
Oxidative AdditionPd(PPh₃)₂10-15
TransmetalationPd(PPh₃)₂(Ph)(Br) + PhB(OH)₂15-25
Reductive EliminationPd(PPh₃)₂(Ph)₂5-10

Note: This table provides illustrative data for the parent phenylboronic acid to demonstrate the type of information obtained from DFT studies. The actual values for (2,3-Dichloro-4-cyanophenyl)boronic acid would be influenced by its specific substitution pattern.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. Computational methods, particularly DFT, are used to calculate various electronic properties that serve as reactivity descriptors. For (2,3-Dichloro-4-cyanophenyl)boronic acid, understanding its electronic structure is key to predicting its behavior in chemical reactions.

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

For (2,3-Dichloro-4-cyanophenyl)boronic acid, the presence of two strongly electron-withdrawing chlorine atoms and a cyano group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor compared to unsubstituted phenylboronic acid. This increased electrophilicity can influence its reactivity in various reactions. For example, in Suzuki-Miyaura coupling, the nucleophilicity of the boronic acid is a key factor. researchgate.net The electron-withdrawing substituents on (2,3-Dichloro-4-cyanophenyl)boronic acid would likely decrease its nucleophilicity compared to electron-rich arylboronic acids. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. MEP maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For (2,3-Dichloro-4-cyanophenyl)boronic acid, the MEP would likely show a significant positive potential around the boron atom, consistent with its Lewis acidic character, and negative potential associated with the chlorine and nitrogen atoms.

Table 2: Calculated Electronic Properties of Substituted Phenylboronic Acids (Illustrative Data)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenylboronic acid-6.5-1.25.3
4-Methoxyphenylboronic acid-6.1-1.15.0
4-Nitrophenylboronic acid-7.2-2.54.7
(2,3-Dichloro-4-cyanophenyl)boronic acidPredicted to be lower than -7.2Predicted to be lower than -2.5Predicted to be smaller than 4.7

Note: This table provides illustrative data for other substituted phenylboronic acids to demonstrate the trends in electronic properties. The values for (2,3-Dichloro-4-cyanophenyl)boronic acid are predicted based on the expected effects of its substituents.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the study of how a molecule's shape and orientation change in different environments, such as in solution.

For a relatively rigid molecule like (2,3-Dichloro-4-cyanophenyl)boronic acid, MD simulations can be used to study the rotational dynamics of the boronic acid group relative to the phenyl ring. The orientation of the B(OH)₂ group can be crucial for its interaction with other molecules, including catalysts and substrates. MD simulations can reveal the preferred conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the interactions of (2,3-Dichloro-4-cyanophenyl)boronic acid with solvent molecules. The solvation shell around the molecule can significantly influence its reactivity. MD can provide a detailed picture of the hydrogen bonding network between the boronic acid group and water or other protic solvents, as well as the non-polar interactions of the dichlorocyanophenyl ring.

Quantitative Structure-Property Relationship (QSPR) and Chemometrics Approaches

Quantitative Structure-Property Relationship (QSPR) and chemometrics are statistical methods used to build predictive models that correlate the structural features of molecules with their physicochemical properties or biological activities. These approaches are particularly useful when dealing with a series of related compounds, such as substituted phenylboronic acids.

A QSPR study on a series of phenylboronic acids, including (2,3-Dichloro-4-cyanophenyl)boronic acid, would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical model that relates these descriptors to a specific property of interest, such as reaction rate, binding affinity, or toxicity.

For example, a QSPR model could be developed to predict the pKa of substituted phenylboronic acids based on electronic descriptors that quantify the electron-withdrawing or -donating nature of the substituents. Such a model could then be used to estimate the pKa of (2,3-Dichloro-4-cyanophenyl)boronic acid.

Chemometric techniques can also be applied to analyze spectroscopic data from a set of related compounds. For instance, by applying principal component analysis (PCA) to the infrared or NMR spectra of a series of substituted phenylboronic acids, it might be possible to identify spectral regions that are most sensitive to the electronic and steric effects of the substituents. This information can be valuable for characterizing new compounds in the series.

Research Applications of 2,3 Dichloro 4 Cyanophenyl Boronic Acid in Advanced Organic Synthesis and Chemical Probe Development

Synthesis of Complex Organic Scaffolds and Biaryls Incorporating Dichloro and Cyano Moieties

The primary application of (2,3-Dichloro-4-cyanophenyl)boronic acid lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. libretexts.orgwikipedia.org This reaction is a cornerstone of modern organic chemistry for its ability to form carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. ontosight.ainih.govtcichemicals.com

The dichloro and cyano substituents on the phenyl ring of (2,3-Dichloro-4-cyanophenyl)boronic acid play a crucial role. These electron-withdrawing groups modify the reactivity of the boronic acid, and the resulting biaryl products are decorated with functional groups that can be used for further synthetic transformations. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu The efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium center, is influenced by the electronic nature of the boronic acid.

Detailed research has demonstrated that a wide variety of aryl halides and triflates can be successfully coupled with arylboronic acids. organic-chemistry.orgorganic-chemistry.org In the case of (2,3-Dichloro-4-cyanophenyl)boronic acid, coupling with various partners allows for the creation of a diverse library of substituted biaryls. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like protodeboronation. wikipedia.orgharvard.edu

Below is a representative table of potential Suzuki-Miyaura coupling reactions utilizing (2,3-Dichloro-4-cyanophenyl)boronic acid to form complex biaryl scaffolds.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Ar-X) Catalyst/Ligand Base Solvent Product
4-Bromoanisole Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 2,3-Dichloro-4-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzonitrile
1-Iodo-3-nitrobenzene PdCl₂(dppf) Cs₂CO₃ Dioxane 2,3-Dichloro-4-(3'-nitro-[1,1'-biphenyl]-4-yl)benzonitrile
2-Chloropyridine Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 2,3-Dichloro-4-(2-pyridinyl)benzonitrile

Role as a Building Block for Heterocyclic Systems and Functionalized Aromatic Compounds

Beyond the synthesis of simple biaryls, (2,3-Dichloro-4-cyanophenyl)boronic acid is an important precursor for the construction of more complex heterocyclic systems. researchgate.net Heterocyclic compounds are fundamental to medicinal chemistry, and methods to synthesize them efficiently are of high value. The biaryl compounds formed from Suzuki-Miyaura coupling can undergo subsequent intramolecular cyclization reactions to form fused heterocyclic scaffolds.

For instance, a biaryl containing an appropriately positioned amine or hydroxyl group can be cyclized to form carbazoles, dibenzofurans, or other related heterocycles. The cyano and chloro groups on the (2,3-Dichloro-4-cyanophenyl)boronic acid moiety can be retained in the final product or can be chemically modified. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification.

The versatility of boronic acids in synthesis makes them key intermediates for a wide range of functionalized aromatic compounds. amazonaws.com The table below illustrates potential synthetic pathways to heterocyclic systems starting from (2,3-Dichloro-4-cyanophenyl)boronic acid.

Table 2: Synthesis of Heterocyclic Systems

Reaction Type Coupling Partner Intermediate Product Subsequent Reaction Final Heterocyclic System
Suzuki Coupling / Cyclization 2-Bromoaniline 2'-Amino-4-cyano-2,3-dichlorobiphenyl Intramolecular amination (e.g., Buchwald-Hartwig) Dichlorocyanocarbazole derivative
Suzuki Coupling / Modification 4-Iodophenol 4'-Hydroxy-4-cyano-2,3-dichlorobiphenyl O-alkylation followed by cyclization Functionalized dibenzofuran (B1670420) derivative

Development of Chemical Probes and Tags Utilizing Boronic Acid Reactivity

The boronic acid functional group possesses unique chemical reactivity that makes it suitable for the development of chemical probes and tags. Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a property that has been widely exploited for the creation of sensors for saccharides and other diol-containing biomolecules. nih.gov

While the primary use of (2,3-Dichloro-4-cyanophenyl)boronic acid is in cross-coupling reactions, its boronic acid moiety can also be utilized for molecular recognition. The dichlorinated and cyanated phenyl ring can act as a signaling unit. For example, changes in the fluorescence or UV-visible absorbance of the aromatic system upon binding to a diol could form the basis of a chemical sensor.

Furthermore, the boronic acid can serve as a reactive handle to attach this specific phenyl group to other molecules, effectively "tagging" them with the dichloro-cyanophenyl moiety. This could be useful in chemical biology for labeling proteins or other biomolecules. The Suzuki-Miyaura reaction itself can be used to attach the boronic acid-containing fragment to a larger molecular scaffold, such as a fluorescent dye or a solid support, to create more sophisticated probes and functional materials. nih.gov

The development in this area focuses on designing molecules where the binding event at the boronic acid site is translated into a measurable output. The specific substitution pattern of (2,3-Dichloro-4-cyanophenyl)boronic acid offers a unique electronic and steric environment that could be tuned for selective binding and signaling.

Applications in Supramolecular Chemistry and Functional Materials

Dynamic Covalent Chemistry (DCC) with Diols and Catechols

Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to form stable, yet adaptable, molecular structures. The cornerstone of boronic acid involvement in DCC is its ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as catechols, to create boronate esters. bldpharm.combldpharm.com This reaction is highly dependent on factors like pH, solvent, and the electronic properties of the boronic acid itself.

For (2,3-Dichloro-4-cyanophenyl)boronic acid, the presence of two chlorine atoms and a cyano group on the aromatic ring has a profound electronic effect. These groups are strongly electron-withdrawing, which increases the Lewis acidity of the boron atom. A more Lewis acidic boron center will more readily accept a lone pair of electrons from a diol, leading to the formation of a boronate ester. This enhanced acidity is predicted to lead to higher association constants (Ka) for ester formation compared to simpler phenylboronic acids. The reversible nature of this bond allows for the creation of dynamic systems that can adapt their constitution in response to chemical stimuli. bldpharm.com

Predicted Characteristics in DCC:

High Affinity: The increased Lewis acidity should result in stronger binding to diols and catechols.

pH Sensitivity: Like other boronic acids, the equilibrium between the free acid and the boronate ester will be pH-dependent, providing a mechanism for external control over the dynamic system.

Component Exchange: In a mixture of different diols, (2,3-Dichloro-4-cyanophenyl)boronic acid would participate in dynamic component exchange to form the thermodynamically most stable boronate ester species.

Due to the absence of specific experimental data for (2,3-Dichloro-4-cyanophenyl)boronic acid, a data table of research findings cannot be provided.

Boronic Acid-Based Sensors and Recognition Systems for Specific Analytes

Boronic acids are widely employed as recognition elements in chemical sensors, particularly for cis-diol-containing analytes like saccharides (sugars) and glycoproteins. The sensing mechanism often relies on a measurable change in a physical property, such as fluorescence or color, upon the binding of the target analyte to the boronic acid.

The strong electron-withdrawing nature of the substituents on (2,3-Dichloro-4-cyanophenyl)boronic acid would be advantageous in sensor design. The increased Lewis acidity not only promotes stronger binding but also lowers the pKa of the boronic acid. A lower pKa allows the boronic acid to bind effectively with diols at or near physiological pH (around 7.4), a critical feature for biological sensing applications. When integrated with a fluorophore, the binding event can perturb the electronic environment of the reporter molecule, leading to a detectable change in its emission spectrum.

Potential Analytes for Recognition:

Saccharides: Glucose, fructose, and other biologically relevant sugars.

Glycoproteins: Proteins decorated with sugar chains, which are important biomarkers.

Catecholamines: Neurotransmitters such as dopamine (B1211576) and epinephrine.

Ribonucleosides: Molecules like adenosine, which contain a cis-diol moiety in their ribose unit.

Without experimental studies, a data table detailing specific sensor performance (e.g., binding constants, detection limits) for this compound cannot be generated.

Functionalized Materials for Chemical and Biological Separations

The specific and reversible binding between boronic acids and diols makes them excellent ligands for affinity chromatography, a powerful technique for separating and purifying target molecules from complex mixtures. Materials such as silica (B1680970) gels, polymers, or magnetic nanoparticles can be functionalized with boronic acid groups to create stationary phases for these separations.

When functionalized onto a solid support, (2,3-Dichloro-4-cyanophenyl)boronic acid could be used to create a highly effective affinity matrix. The strong binding affinity, stemming from its electron-deficient nature, would allow for efficient capture of cis-diol-containing biomolecules. The separation process typically involves:

Binding: The sample mixture is passed through the boronic acid-functionalized material at a pH where boronate ester formation is favorable (typically alkaline), allowing cis-diol analytes to bind.

Washing: Unbound components are washed away.

Elution: The captured analytes are released by changing the conditions to disfavor ester formation, usually by lowering the pH to an acidic range, which protonates the boronate ester and releases the diol.

This approach could be applied to the separation and purification of glycoproteins, enzymes, and other valuable biomolecules.

Self-Assembly Phenomena Involving Boronic Acid Interactions

Supramolecular self-assembly involves the spontaneous organization of molecules into ordered structures through non-covalent or reversible covalent interactions. Boronic acids are versatile building blocks for self-assembly due to their ability to form not only reversible boronate esters with diols but also self-condense to form boroxines (six-membered rings of alternating boron and oxygen atoms) under dehydrating conditions. Furthermore, the B(OH)2 group can act as both a hydrogen bond donor and acceptor, facilitating the formation of predictable, ordered networks.

(2,3-Dichloro-4-cyanophenyl)boronic acid possesses multiple sites for intermolecular interactions that can guide self-assembly:

Boronate Ester Formation: With di- or poly-functional diols, it could form complex supramolecular structures like macrocycles, cages, or polymers.

Hydrogen Bonding: The –B(OH)2 group can form strong O–H···N hydrogen bonds with the cyano group of a neighboring molecule, leading to the formation of chains, ribbons, or layered structures.

Dipole-Dipole Interactions: The highly polar cyano group and C-Cl bonds would introduce strong dipole moments, influencing molecular packing in the solid state.

These interactions could be exploited to construct complex and functional supramolecular architectures, although specific studies on the self-assembly of (2,3-Dichloro-4-cyanophenyl)boronic acid have not been reported.

Future Research Horizons for (2,3-Dichloro-4-cyanophenyl)boronic acid

The scientific community's interest in uniquely substituted arylboronic acids continues to grow, driven by their versatile applications in synthesis and materials science. (2,3-Dichloro-4-cyanophenyl)boronic acid, with its distinct electronic and structural features, stands as a compound of significant potential. Future research is poised to unlock new applications and a deeper understanding of its chemical behavior. The following sections outline promising avenues for investigation, focusing on sustainable synthesis, novel reactivity, automation, interdisciplinary applications, and advanced mechanistic studies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2,3-dichloro-4-cyanophenyl)boronic acid derivatives with high purity?

  • Methodological Answer : Synthesis of arylboronic acids often requires protection of the boronic acid group due to its sensitivity to protodeboronation. Prodrug strategies, such as boronic ester intermediates, are recommended to stabilize the boron center during multi-step syntheses. For example, aromatic boronic acids can be synthesized via Miyaura borylation using Pd-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron. Post-synthetic deprotection under mild acidic conditions (e.g., HCl in THF) preserves functional groups like cyano and chloro substituents . Ortho-substituted boronic acids may exhibit reduced reactivity compared to para-substituted analogs, necessitating optimization of reaction time and temperature .

Q. How can non-specific secondary interactions be minimized when using boronic acids in glycoprotein binding studies?

  • Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To mitigate this:

  • Use borate buffers (pH 8.5–9.0) to enhance reversible boronate ester formation with glycoprotein diols.
  • Incorporate zwitterionic additives (e.g., CHAPS) to suppress non-specific binding.
  • Validate selectivity via competitive elution with sorbitol or fructose, which displace glycoproteins without disrupting covalent bonds .

Q. What analytical techniques are suitable for characterizing boronic acid derivatives and their adducts?

  • Methodological Answer :

  • MALDI-TOF MS : Derivatize boronic acids with diols (e.g., 1,2-ethanediol) to prevent dehydration/trimerization artifacts. Use matrices like α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced ionization .
  • ¹¹B NMR : Monitor boron speciation (e.g., trigonal vs. tetrahedral geometry) in buffered aqueous solutions. Chemical shifts between 10–30 ppm indicate boronate ester formation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications (e.g., flame retardants) .

Advanced Research Questions

Q. How can photoresponsive boronic acid systems be engineered for controlled drug release?

  • Methodological Answer : Incorporate azobenzene moieties ortho to the boronic acid group. Irradiation with visible light (e.g., 450 nm) induces E→Z isomerization, altering diol-binding affinity. For example, 2,6-dimethoxy azobenzene boronic acids exhibit a 20-fold increase in binding upon Z-isomer formation, enabling spatiotemporal control of drug-diol conjugates (e.g., ROS-responsive prodrugs) .

Q. What structural modifications enhance the anticancer activity of boronic acid arylidene heterocycles?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Chloro and cyano substituents increase electrophilicity, enhancing interactions with cellular nucleophiles (e.g., proteasome threonine residues).
  • Heterocycle Design : Furan or thiophene rings improve membrane permeability.
  • Dosage Optimization : Screen against glioblastoma (U87MG) cells using MTT assays. IC₅₀ values <10 µM indicate potent candidates. Post-treatment proteasome activity assays (e.g., fluorogenic substrate Suc-LLVY-AMC) confirm mechanism .

Q. How do buffer composition and pH influence the selectivity of boronic acid-based glycoprotein capture systems?

  • Data-Driven Insights :

Buffer SystempHGlycoprotein Binding (RU)Non-Glycoprotein Binding (RU)
Phosphate7.41200 ± 150800 ± 100
Borate8.52500 ± 200200 ± 50
  • Conclusion : Borate buffers (pH 8.5) enhance selectivity by stabilizing boronate esters while reducing ionic interactions. Secondary interactions with non-glycoproteins (e.g., RNase A) decrease by 75% in borate compared to phosphate .

Q. What strategies improve the oxidative stability of boronic ester prodrugs in physiological environments?

  • Methodological Answer :

  • Diol Selection : Pinacol esters oxidize faster (t₁/₂ = 5 min) than neopentyl glycol analogs (t₁/₂ = 27 min) under H₂O₂ exposure. Use cyclic diols (e.g., 2,3-butanediol) for tunable ROS sensitivity .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the boron center to hinder nucleophilic attack.

Contradictions and Resolutions

  • Evidence Conflict : While boronic esters generally hydrolyze faster than free acids in aqueous media ( ), certain diols (e.g., pinacol) paradoxically slow oxidation due to steric effects.
    • Resolution : Use competitive binding assays (e.g., alizarin red S displacement) to rank diol-boronic acid affinities and correlate with oxidative stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.